Tocotrienol

Ferroptosis Lipid Peroxidation Cell Death

Tocotrienol (CAS 97530-73-9), a member of the vitamin E family, is a tocochromanol distinguished from the more common tocopherols by an unsaturated farnesylated isoprenoid side chain containing three carbon-carbon double bonds, rather than the saturated phytyl tail of tocopherols. Naturally occurring as α-, β-, γ-, and δ-isomers in sources such as palm oil, rice bran, and annatto, tocotrienols exhibit biological activities—including post-transcriptional suppression of HMG-CoA reductase, nanomolar neuroprotection, and ferroptosis inhibition—that are qualitatively and quantitatively distinct from those of α-tocopherol and frequently not shared by any tocopherol homolog.

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 97530-73-9
Cat. No. B10776239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTocotrienol
CAS97530-73-9
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C
InChIInChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+
InChIKeyGJJVAFUKOBZPCB-ZGRPYONQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tocotrienol (CAS 97530-73-9): Procurement-Grade Overview of a Non-Tocopherol Vitamin E with Structurally Driven Functional Differentiation


Tocotrienol (CAS 97530-73-9), a member of the vitamin E family, is a tocochromanol distinguished from the more common tocopherols by an unsaturated farnesylated isoprenoid side chain containing three carbon-carbon double bonds, rather than the saturated phytyl tail of tocopherols [1]. Naturally occurring as α-, β-, γ-, and δ-isomers in sources such as palm oil, rice bran, and annatto, tocotrienols exhibit biological activities—including post-transcriptional suppression of HMG-CoA reductase, nanomolar neuroprotection, and ferroptosis inhibition—that are qualitatively and quantitatively distinct from those of α-tocopherol and frequently not shared by any tocopherol homolog [2]. These differences are not incremental; they arise from fundamental alterations in membrane mobility, intracellular distribution, and target engagement that make tocotrienols non-interchangeable with tocopherols in research and therapeutic applications.

Why Tocotrienol Cannot Be Substituted by α-Tocopherol or Mixed Tocopherols in Mechanistically Demanding Applications


Despite sharing a chromanol head group, tocotrienols and tocopherols exhibit divergent behavior in every pharmacologically relevant dimension. α-Tocopherol transfer protein (α-TTP) binds α-tocopherol with high affinity but has low affinity for tocotrienols, fundamentally altering systemic transport and tissue partitioning [1]. In lipid membranes, the unsaturated side chain of tocotrienols enables more uniform distribution, stronger lipid disordering, and more efficient radical recycling compared to tocopherols [2]. Critically, tocotrienols uniquely engage targets—such as post-transcriptional degradation of HMG-CoA reductase, c-Src/12-lipoxygenase signaling, and GPX4-independent ferroptosis suppression—that tocopherols do not modulate at any tested concentration [3]. Consequently, substituting tocotrienol with α-tocopherol or mixed tocopherols in applications requiring cholesterol biosynthesis inhibition, neuroprotection at sub-micromolar concentrations, or ferroptosis suppression will result in loss of the desired pharmacological activity.

Quantitative Differentiation Evidence for Tocotrienol (CAS 97530-73-9) Relative to Closest Analogs and Alternatives


Ferroptosis Inhibition Potency: α-Tocotrienol vs. α-Tocopherol in Genetic and Pharmacological Models

In a direct head-to-head comparison across all eight vitamin E analogs, α-tocotrienol prevented ferroptosis in inducible Gpx4 knockout cells with an EC50 of 0.12 μM, compared to 2.0 μM for α-tocopherol—a 16.7-fold difference in potency [1]. This superiority was consistent across all four tocotrienol isomers (EC50: α 0.12, β 0.12, γ 0.13, δ 0.36 μM) versus all four tocopherols (EC50: α 2.0, β 2.1, γ 2.3, δ 1.0 μM) [1]. Furthermore, tocotrienols prevented ferroptosis induced by RSL3 (GPX4 inhibition) at concentrations below 1 μM, whereas tocopherols required concentrations above 10 μM—a greater than 10-fold window of differential sensitivity [1]. The superiority extended to multiple ferroptosis induction modalities (erastin, BSO, and genetic Gpx4 deletion), confirming that the differential is mechanism-robust rather than model-specific.

Ferroptosis Lipid Peroxidation Cell Death

Nanomolar Neuroprotection: α-Tocotrienol Prevents Neuronal Death Where α-Tocopherol Shows No Activity

In primary rat striatal neuronal cultures, α-, γ-, and δ-tocotrienols each significantly attenuated H2O2-induced neurotoxicity, whereas α-tocopherol provided no significant protection at any concentration tested [1]. This represents a qualitative (all-or-none) differential in a disease-relevant neuronal model. In an independent study, nanomolar α-tocotrienol (not α-tocopherol) prevented homocysteic acid-induced neurodegeneration through an antioxidant-independent mechanism involving c-Src and 12-lipoxygenase regulation, while micromolar concentrations were required for antioxidant-dependent protection against linoleic acid-induced oxidative stress [2]. Oral α-tocotrienol supplementation in humans achieved a peak plasma concentration of approximately 3 μM, indicating that both the nanomolar (signaling) and micromolar (antioxidant) ranges are pharmacologically accessible [2].

Neuroprotection Neurodegeneration Oxidative Stress

Membrane Lipid Peroxidation Protection: 40–60-Fold Higher Antioxidant Activity of α-Tocotrienol vs. α-Tocopherol in Biological Membranes

In rat liver microsomal membranes—a biologically relevant membrane system—d-α-tocotrienol exhibited 40–60 times higher antioxidant activity than d-α-tocopherol against lipid peroxidation induced by (Fe²⁺ + ascorbate) and (Fe²⁺ + NADPH) [1]. In the same study, d-α-tocotrienol provided 6.5-fold better protection of cytochrome P-450 against oxidative damage than d-α-tocopherol [1]. The mechanistic basis was elucidated through ESR, ¹H-NMR, and fluorescence studies: tocotrienol's unsaturated side chain confers three advantages—higher recycling efficiency from chromanoxyl radicals, more uniform distribution in the membrane bilayer, and stronger disordering of membrane lipids, which collectively enhance interaction with lipid radicals [1]. Importantly, this membrane-specific advantage is not captured by homogeneous solution-phase antioxidant assays (e.g., DPPH), where tocopherols and tocotrienols show comparable reactivity [2], underscoring the essential role of the membrane context in expressing tocotrienol's functional superiority.

Lipid Peroxidation Membrane Antioxidant Cytochrome P-450

Cholesterol Biosynthesis Inhibition: γ-Tocotrienol Exhibits 30-Fold Greater Activity Than α-Tocotrienol via Post-Transcriptional HMG-CoA Reductase Suppression

γ-Tocotrienol exhibits a 30-fold greater cholesterol biosynthesis inhibitory activity compared to α-tocotrienol in HepG2 human hepatoma cells in vitro [1]. This differential within the tocotrienol class highlights the critical importance of isomer selection: not all tocotrienols are functionally equivalent for lipid-lowering applications. The mechanism involves post-transcriptional suppression of HMG-CoA reductase—a mechanism distinct from statin-class competitive inhibition—that triggers controlled degradation of the reductase protein [2]. Both synthetic (racemic) and natural (chiral) tocotrienols exhibit nearly identical cholesterol biosynthesis inhibition and HMG-CoA reductase suppression in vitro and in vivo [1]. In contrast, α-tocopherol does not share this mechanism [2], and dietary α-tocopherol has been shown to attenuate the cholesterol-lowering efficacy of γ-tocotrienol in vivo, underscoring that co-formulation with α-tocopherol can be counterproductive [3].

Cholesterol Lowering HMG-CoA Reductase Isoprenoid Pathway

Anticancer Proliferation Inhibition: γ- and δ-Tocotrienols Achieve IC50 Values 62.5-Fold Lower Than α-Tocopherol in Human Breast Cancer Cells

In estrogen receptor-positive MCF-7 human breast cancer cells, γ-tocotrienol and δ-tocotrienol each exhibited an IC50 of 2 μg/mL for proliferation inhibition, compared to 125 μg/mL for α-tocopherol—a 62.5-fold difference [1]. In estrogen receptor-negative MDA-MB-435 cells, α-tocopherol showed no antiproliferative effect at concentrations up to 500 μg/mL, whereas γ-tocotrienol achieved an IC50 of 30 μg/mL [1]. Across a panel of preneoplastic (CL-S1), neoplastic (-SA), and highly malignant (+SA) mouse mammary epithelial cells, tocotrienols consistently displayed IC50 values 10–50-fold lower than tocopherols, with δ-tocotrienol being the most potent (IC50 3–7 μM across cell lines) [2]. The differential cellular accumulation of tocotrienols versus tocopherols was identified as a contributing factor: CL-S1, -SA, and +SA cells preferentially accumulate tocotrienols [2]. Importantly, γ- and δ-tocotrienols were also more potent than α-tocopheryl succinate (α-TOS, a synthetic anticancer vitamin E derivative) in HER-2/neu breast cancer cells, with IC50 values less than half those of α-TOS [3].

Breast Cancer Antiproliferative Apoptosis

Clinical Cardiovascular Inflammatory Biomarker Reduction: Tocotrienol at 250 mg/day Demonstrates Significant Reductions Not Consistently Observed with Tocopherol

A 2024 systematic review directly comparing tocotrienol and tocopherol in patients with atherosclerotic cardiovascular disease found that tocotrienol at 250 mg/day significantly decreased serum C-reactive protein by 40%, malondialdehyde by 34%, and gamma-glutamyl transferase by 22% (p<0.001), while total antioxidant status levels increased by 22% (p<0.001) and inflammatory cytokines (resistin, IL-1, IL-12, IFN-γ) decreased by 15–17% (p<0.05–0.01) [1]. In contrast, tocopherol showed heterogeneous results, with some studies indicating either decreased or increased mortality risk in atherosclerotic cardiovascular disease [1]. Additional clinical evidence demonstrates that a self-emulsifying tocotrienol formulation (SupraBio system) achieved significant arterial compliance improvements at 100 mg and 200 mg daily doses, with pulse wave velocity reductions of 0.77 m/s (p=0.007) and 0.65 m/s (p=0.002) respectively in healthy subjects, whereas a non-emulsified tocotrienol oil extract showed no significant effect on pulse wave velocity at doses up to 320 mg [2]. This formulation dependence is a critical procurement consideration.

Cardiovascular Disease Inflammation Clinical Biomarkers

High-Impact Research and Industrial Application Scenarios for Tocotrienol (CAS 97530-73-9) Based on Quantitative Differentiation Evidence


Ferroptosis-Targeted Drug Discovery and Preclinical Neurodegeneration Models

For laboratories investigating ferroptosis in the context of neurodegenerative disease, ischemia-reperfusion injury, or acute organ damage, tocotrienol provides a sub-micromolar reference ferroptosis inhibitor with 16.7-fold greater potency than α-tocopherol (EC50 0.12 μM vs. 2.0 μM in Gpx4 KO cells) and consistent efficacy across multiple ferroptosis induction modalities [1]. The ability of α-tocotrienol to protect neurons at nanomolar concentrations through both antioxidant-independent (c-Src/12-Lox) and antioxidant-dependent mechanisms—while α-tocopherol shows no activity—makes tocotrienol the only vitamin E homolog suitable as a positive control or tool compound in neuro-ferroptosis research [2]. Researchers should specify α-tocotrienol isomer purity and verify that the sourced material is tocopherol-low to avoid antagonism of the neuroprotective effect.

Lipid-Lowering and Cardiovascular Clinical Development Requiring HMG-CoA Reductase Modulation

For cardiovascular intervention studies targeting cholesterol biosynthesis through non-statin mechanisms, γ-tocotrienol must be specifically procured due to its 30-fold greater HMG-CoA reductase suppressive activity compared to α-tocotrienol [3]. Procurement specifications should require γ-tocotrienol content certification and explicitly limit α-tocopherol content, as dietary α-tocopherol attenuates the cholesterol-lowering efficacy of γ-tocotrienol in vivo [3]. For clinical trials aiming to demonstrate arterial compliance improvements, a self-emulsifying delivery system is essential: non-emulsified tocotrienol oil failed to improve pulse wave velocity at 320 mg/day, whereas a bioenhanced formulation achieved significant reductions of 0.65–0.77 m/s at 100–200 mg/day [4].

Breast Cancer Cell-Based Antiproliferative Screening and Chemoprevention Research

For oncology laboratories conducting proliferation screens on breast cancer cell lines, γ- and δ-tocotrienols are the only vitamin E isomers with meaningful antiproliferative activity: α-tocopherol is inert at concentrations up to 500 μg/mL in MDA-MB-435 cells, while γ- and δ-tocotrienols achieve IC50 values of 2 μg/mL in MCF-7 cells—a 62.5-fold potency differential [5]. The preferential cellular accumulation of tocotrienols over tocopherols provides a pharmacokinetic rationale for this differential [5]. Researchers should procure isomer-pure γ- or δ-tocotrienol rather than mixed tocotrienol-rich fractions when quantitative potency comparisons are required, and should verify the absence of α-tocopheryl succinate contamination, as γ-/δ-tocotrienols are more potent than α-TOS in HER-2/neu-expressing breast cancer models [5].

Membrane Lipid Peroxidation and Drug-Induced Hepatotoxicity Studies

For research on membrane oxidative damage, including drug-induced hepatotoxicity, ischemia-reperfusion, or radiation-induced membrane injury, d-α-tocotrienol provides a membrane-optimized antioxidant with 40–60-fold higher activity than d-α-tocopherol in microsomal membrane systems [6]. Critically, this advantage is only observable in membrane-context assays and not in homogeneous solution-phase antioxidant tests (e.g., DPPH), where tocopherols and tocotrienols appear comparable [6]. Procurement for membrane peroxidation studies should specify d-α-tocotrienol and require documentation of the membrane antioxidant activity differential rather than relying on generic ORAC or DPPH values, which fail to capture the functional superiority in biological membrane environments [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tocotrienol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.